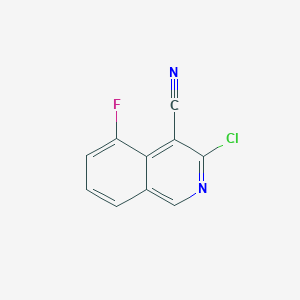
tert-Butyl 5-bromo-4-chlorothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-bromo-4-chlorothiophene-2-carboxylate: is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. This compound is characterized by the presence of bromine and chlorine substituents on the thiophene ring, along with a tert-butyl ester group at the 2-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-bromo-4-chlorothiophene-2-carboxylate typically involves the bromination and chlorination of thiophene derivatives followed by esterification. One common method includes:
Bromination and Chlorination: Thiophene is first brominated and chlorinated using bromine and chlorine reagents under controlled conditions to introduce the bromo and chloro substituents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 5-bromo-4-chlorothiophene-2-carboxylate can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products:
- Substituted thiophene derivatives with various functional groups.
- Coupled products with aryl or vinyl groups attached to the thiophene ring .
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex thiophene derivatives.
- Employed in the synthesis of conjugated polymers for organic electronics .
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug design due to the biological activity of thiophene derivatives.
- Studied for its antimicrobial, anti-inflammatory, and anticancer properties .
Industry:
- Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
- Applied in the fabrication of organic field-effect transistors (OFETs) and other electronic devices .
Mechanism of Action
The mechanism of action of tert-Butyl 5-bromo-4-chlorothiophene-2-carboxylate is primarily related to its ability to interact with biological targets through its thiophene ring and halogen substituents. The compound can form hydrogen bonds, π-π interactions, and halogen bonds with proteins and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the thiophene ring .
Comparison with Similar Compounds
- tert-Butyl 4-(3-bromo-5-chlorophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate
Comparison:
- Structural Differences: While these compounds share the tert-butyl ester group and halogen substituents, they differ in the core heterocyclic structure (thiophene vs. piperazine or pyridine).
- Reactivity: The presence of different heteroatoms (sulfur in thiophene vs. nitrogen in piperazine/pyridine) influences their chemical reactivity and biological activity.
- Applications: Thiophene derivatives are more commonly used in organic electronics and medicinal chemistry, while piperazine and pyridine derivatives have broader applications in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C9H10BrClO2S |
|---|---|
Molecular Weight |
297.60 g/mol |
IUPAC Name |
tert-butyl 5-bromo-4-chlorothiophene-2-carboxylate |
InChI |
InChI=1S/C9H10BrClO2S/c1-9(2,3)13-8(12)6-4-5(11)7(10)14-6/h4H,1-3H3 |
InChI Key |
ZGGXTVHFGPVTCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(S1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-fluorophenyl)phenyl]-2-fluorobenzoic acid](/img/structure/B13660170.png)
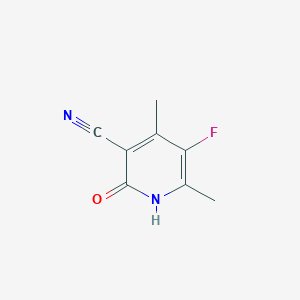
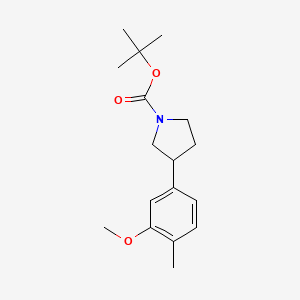
![Methyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13660189.png)
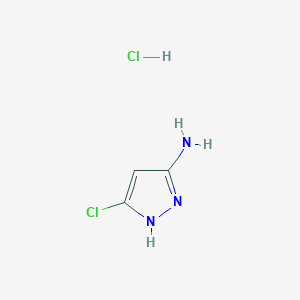
![5-[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13660203.png)
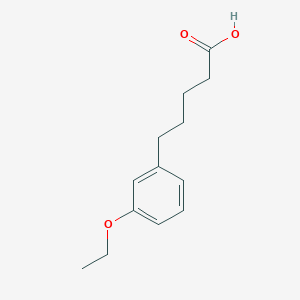
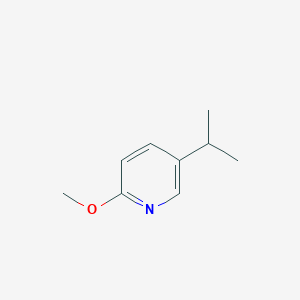
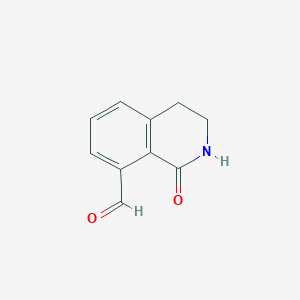
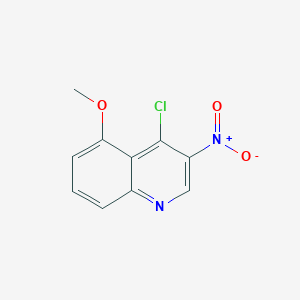
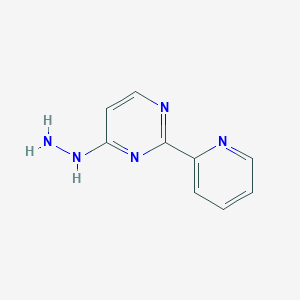
![10,16-bis[3,5-bis[3,5-bis(trifluoromethyl)phenyl]phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B13660232.png)
